(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide (CAS: 1306108-26-8; Molecular formula: C₁₆H₂₃N₂O₂) is a chiral amide derivative characterized by a cyclopropyl group, a 2-methoxybenzyl substituent, and a branched methylbutyramide backbone. This compound has been utilized in research settings, particularly in organic synthesis and medicinal chemistry, though it is currently listed as a discontinued product by suppliers like CymitQuimica .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)15(17)16(19)18(13-8-9-13)10-12-6-4-5-7-14(12)20-3/h4-7,11,13,15H,8-10,17H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHASCLIIWXKJC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1OC)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1OC)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H24N2O2
- Molar Mass : 276.37 g/mol
- CAS Number : 1307223-09-1
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Key Mechanisms Include:
- Receptor Binding : The compound shows affinity for various G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to neurotransmitters.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters in the synaptic cleft.
Pharmacological Effects
- Antidepressant-like Activity : Research indicates that this compound has potential antidepressant effects, likely due to its modulation of serotonin and norepinephrine levels.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
In Vivo Studies
- Animal Models : In murine models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest a robust antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Neuroprotection : Studies have shown that this compound can attenuate neuronal cell death induced by excitotoxicity in vitro, suggesting potential applications in neurodegenerative diseases .
Comparative Studies
A comparative analysis with other benzamide derivatives revealed that this compound exhibits superior binding affinity for certain receptor subtypes, indicating its potential as a lead compound for further development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molar Mass | 276.37 g/mol |
| CAS Number | 1307223-09-1 |
| Antidepressant Activity | Positive in animal models |
| Neuroprotective Effects | Significant reduction in neuronal death |
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide shows promise in various therapeutic areas:
- Analgesics : The compound may interact with opioid receptors, suggesting potential efficacy as an analgesic agent.
- Neurological Disorders : Its structural features indicate possible applications in treating chronic pain and neuropathy by modulating pain pathways through interactions with fatty acid amide hydrolase (FAAH) .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its complex structure allows for further functionalization through various chemical reactions, including oxidation, reduction, and substitution .
Coordination Chemistry
Due to its chiral nature and functional groups, this compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties .
The biological activity of this compound is characterized by its potential to inhibit specific enzymes or receptors:
- FAAH Inhibition : Research indicates that this compound may inhibit FAAH, which plays a role in the endocannabinoid system, potentially influencing pain perception and inflammation .
- Opioid Receptor Interaction : Preliminary studies suggest interactions similar to known analgesics, indicating its possible role in pain management .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents on the benzyl ring and the amine groups. Key comparisons are outlined below:
Substituent Variations on the Benzyl Ring
a. Halogenated Derivatives
- (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide (CAS: 1955499-21-4; C₁₅H₂₀Cl₂N₂O): The introduction of two chlorine atoms at the 2- and 5-positions of the benzyl ring increases molecular weight (315.2 g/mol vs. ~278.4 g/mol for the target compound) and lipophilicity (Cl substituents enhance logP). This modification may improve membrane permeability but could reduce solubility in polar solvents .
b. Electron-Donating/Withdrawing Groups
- (S)-2-Amino-N-cyclopropyl-N-(2-cyano-benzyl)-3-methyl-butyramide (CAS: 84298-29-3; C₁₅H₁₈N₃O): The cyano group (-CN) increases polarity and hydrogen-bonding capacity, which may enhance receptor-binding specificity but reduce metabolic stability compared to the methoxy group .
Variations in the Amine Group
- The molecular weight remains similar (~278.4 g/mol) .
- (S)-2-Amino-N-ethyl-N-(3-cyano-benzyl)-3-methyl-butyramide (CAS: 1021425-59-1; C₁₅H₂₁N₃O): The ethyl group reduces steric hindrance compared to cyclopropyl, possibly improving synthetic accessibility but reducing metabolic resistance .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
